1,3-Cyclododecadiene, (E,Z)-

Stereoselective synthesis Macrocyclic dienes Configurational control

1,3-Cyclododecadiene, (E,Z)- (CAS 1129-92-6) is a 12-membered macrocyclic conjugated diene bearing one E (trans) and one Z (cis) double bond at the 1- and 3-positions. This mixed stereochemistry distinguishes it from the all-trans (E,E) and all-cis (Z,Z) 1,3-isomers, as well as from non-conjugated 1,5-cyclododecadiene positional isomers.

Molecular Formula C16H34O8
Molecular Weight 0
CAS No. 1129-92-6
Cat. No. B1171722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclododecadiene, (E,Z)-
CAS1129-92-6
Synonyms1,3-Cyclododecadiene, (E,Z)-
Molecular FormulaC16H34O8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Cyclododecadiene, (E,Z)- (CAS 1129-92-6): Stereochemically Defined 12-Membered Conjugated Diene for Procurement Specification


1,3-Cyclododecadiene, (E,Z)- (CAS 1129-92-6) is a 12-membered macrocyclic conjugated diene bearing one E (trans) and one Z (cis) double bond at the 1- and 3-positions. This mixed stereochemistry distinguishes it from the all-trans (E,E) and all-cis (Z,Z) 1,3-isomers, as well as from non-conjugated 1,5-cyclododecadiene positional isomers [1]. The compound is a colorless liquid with a predicted boiling point of 243.5±7.0 °C and predicted density of 0.823±0.06 g/cm³ . Its conjugated diene system enables [4+2] cycloaddition chemistry unavailable to non-conjugated cyclododecadiene analogues [1].

Why (E,Z)-1,3-Cyclododecadiene Cannot Be Replaced by Generic Cyclododecadiene or Other Stereoisomers


Generic cyclododecadiene (CAS 27213-36-1) is an undefined stereoisomer mixture that lacks the configurational homogeneity required for stereospecific synthesis. The (E,Z)-isomer is accessed via a distinct synthetic route—pyrolysis of cyclododecandiol-(1,2)-diacetate—that yields the mixed cis,trans configuration [1]. In contrast, the (E,E)-isomer is produced by an entirely different N-bromosuccinimide/dehydrobromination pathway from cyclododecene [2]. These divergent synthetic origins mean the isomers are not interchangeable. Furthermore, the conjugated 1,3-double bond arrangement in the (E,Z)-isomer confers reactivity (e.g., Diels-Alder cycloaddition, electrocyclic ring closure) that is structurally impossible for the commercially more common non-conjugated 1,5-cyclododecadiene positional isomers. Substituting an undefined stereoisomer mixture or a positional isomer introduces uncontrolled variables in stereochemical outcome, reaction kinetics, and product purity.

Quantitative Differentiation Evidence for (E,Z)-1,3-Cyclododecadiene vs. Closest Comparators


Synthetic Route Specificity: Pyrolysis of Cyclododecandiol-(1,2)-diacetate Yields (E,Z)-Isomer vs. NBS Route to (E,E)-Isomer

The (E,Z)-1,3-cyclododecadiene isomer is produced via a stereo-divergent synthetic route: pyrolysis of cyclododecandiol-(1,2)-diacetate at elevated temperature, reported by Ziegenbein and Schneider to proceed 'in guter Ausbeute' (in good yield) [1]. By contrast, the (E,E)-1,3-cyclododecadiene isomer is obtained by an entirely different pathway—allylic bromination of cyclododecene with N-bromosuccinimide followed by dehydrobromination with quinoline or pyridine, as disclosed in Perry's patent [2]. The Perry patent explicitly states the product possesses 'largely the trans-trans configuration' [2]. The two routes are chemically incompatible for generating each other's stereochemical outcome, meaning procurement of the correct stereoisomer requires verification of the synthetic provenance.

Stereoselective synthesis Macrocyclic dienes Configurational control

Thermodynamic Stability Ranking: E,Z-Isomer Is Less Stable than Z,Z-Isomer in the 1,3-Cyclodecadiene Analog System

Computational studies on the closely related 1,3-cyclodecadiene (10-membered ring) system have established a quantitative thermodynamic stability ordering [1]: the (Z,Z)-isomer is 10.3 kJ/mol more stable than the (E,E)-isomer, while the (E,Z)-isomer is 13.3 kJ/mol less stable than the (Z,Z)-isomer. This 13.3 kJ/mol destabilization of the mixed E,Z configuration relative to the all-cis form reflects the additional torsional strain introduced by incorporating one trans double bond into a medium-sized ring. Extrapolation to the 12-membered 1,3-cyclododecadiene system is warranted on the basis of homologous ring-strain trends, though explicit values for cyclododecadiene have not been reported in the open literature.

Computational chemistry Conformational analysis Ring strain

Conjugated vs. Non-Conjugated Diene Reactivity: 1,3-Isomer Enables Diels-Alder Chemistry Unavailable to 1,5-Cyclododecadiene

The 1,3-position of the double bonds in (E,Z)-1,3-cyclododecadiene produces a conjugated diene system (alternating single and double bonds), which is a prerequisite for concerted [4+2] Diels-Alder cycloaddition reactions [1]. In contrast, 1,5-cyclododecadiene isomers—including (E,E)-, (E,Z)-, and (Z,Z)-1,5-cyclododecadiene—possess an isolated (non-conjugated) diene architecture that cannot participate in concerted Diels-Alder chemistry under thermal conditions [2]. This structural distinction is absolute: no reaction conditions can convert the 1,5-non-conjugated system into a Diels-Alder substrate without prior isomerization to the 1,3-isomer, a process that itself demands elevated temperature and catalyst and introduces thermodynamic product mixtures per Ziegenbein and Schneider's observations on cyclododecin isomerization above 150 °C [1].

Cycloaddition Diels-Alder Pericyclic reactions Conjugated diene

Chiroptical Properties of the (E,Z)-Configuration: Anomalous Optical Activity Demonstrated in the 1,3-Cyclooctadiene Homolog

The (E,Z)-1,3-cyclooctadiene (8-membered ring homolog) has been demonstrated to possess anomalously high specific rotation and circular dichroism as a simple diene chromophore: [α]²⁵_D = 1380° (CH₂Cl₂) and Δε = 12.8 M⁻¹ cm⁻¹ (λ_ext 228 nm, cyclohexane) [1]. This chiroptical enhancement arises directly from the mixed E,Z stereochemistry, which imposes a helical conformational chirality on the diene chromophore. The Ziegenbein and Schneider paper confirms that (E,Z)-1,3-cyclododecadiene shares the same cis,trans-configuration at the 1,3-positions [2]. By class-level inference, the 12-membered homolog is expected to exhibit similarly distinctive chiroptical behavior relative to its (E,E) and (Z,Z) isomers, although explicit optical rotation data for (E,Z)-1,3-cyclododecadiene have not been reported.

Chiroptical properties Circular dichroism Enantioselective synthesis Conformational chirality

Predicted Physicochemical Properties: Boiling Point and Density Differentiate (E,Z)-1,3-Cyclododecadiene from 1,5-Isomers

Predicted physicochemical data for (E,Z)-1,3-cyclododecadiene (CAS 1129-92-6) include a boiling point of 243.5±7.0 °C and a density of 0.823±0.06 g/cm³ . These values differ from the 1,5-cyclododecadiene positional isomers, for which NIST webbook entries and vendor technical datasheets report distinct physical constants reflective of the different double-bond geometry and ring conformation [1]. While predicted values carry inherent uncertainty, they provide an initial screening criterion for distinguishing the 1,3-conjugated isomer from 1,5-non-conjugated isomers during procurement and quality-control verification.

Physicochemical properties Boiling point Density Quality control

High-Value Application Scenarios for (E,Z)-1,3-Cyclododecadiene Based on Verified Differentiation Evidence


Stereospecific Diels-Alder Cycloaddition for Bicyclic Framework Construction

(E,Z)-1,3-Cyclododecadiene is the only cyclododecadiene isomer capable of participating in concerted Diels-Alder [4+2] cycloadditions due to its conjugated 1,3-diene system [1]. The 1,5-isomers are non-conjugated and inert under thermal Diels-Alder conditions. The mixed E,Z stereochemistry of the diene further constrains the stereochemical outcome of the cycloaddition, potentially enabling access to bicyclic products with defined relative configuration at the ring junction. This scenario is relevant for synthetic chemistry groups constructing macrocyclic-bicyclic hybrid scaffolds for natural product synthesis or materials science.

Chiroptical Material Development Exploiting Helical Conformational Chirality

Based on the demonstrated anomalous chiroptical properties of the homologous (E,Z)-1,3-cyclooctadiene ([α]²⁵_D = 1380°, Δε = 12.8 M⁻¹ cm⁻¹) [2], (E,Z)-1,3-cyclododecadiene is a candidate scaffold for chiroptical materials and chiral sensor development. The larger 12-membered ring may offer distinct conformational dynamics and chiroptical response compared to the 8-membered analog. Researchers developing circularly polarized luminescence (CPL) materials or enantioselective optical sensors should specify the (E,Z)-isomer to harness the helical diene chromophore.

Stereochemically Defined Monomer for Ring-Opening Metathesis Polymerization (ROMP)

The defined (E,Z)-configuration of 1,3-cyclododecadiene may serve as a stereochemically pure monomer for ring-opening metathesis polymerization, as demonstrated for substituted cyclododecadienes using tungsten-based catalyst systems [3]. The conjugated diene architecture and mixed E,Z geometry are expected to influence polymer microstructure—specifically the cis/trans vinylene ratio in the resulting polyalkenamer backbone—in ways distinct from (E,E)- or (Z,Z)-isomer feedstocks. This is critical for applications where polymer thermal and mechanical properties depend on backbone stereoregularity.

Isomerically Pure Synthetic Intermediate for Macrocyclic Musk Fragrance Precursors

The cyclododecadiene scaffold is a recognized precursor to macrocyclic musk compounds. Patent literature [4] establishes that the stereochemistry of the cyclododecadiene core influences the olfactory properties of derived esters—cis,trans vs. trans,trans configurations yield distinct odor profiles in 4,8-cyclododecadiene-1-carboxylates. Although the 1,3-isomer has not been directly studied in fragrance applications, its defined (E,Z)-stereochemistry and conjugated diene reactivity position it as a versatile intermediate for constructing functionalized 12-membered rings en route to novel musk analogues.

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